molecular formula C6H6BrNS B180713 2-Bromo-5-(methylthio)pyridine CAS No. 134872-23-4

2-Bromo-5-(methylthio)pyridine

Cat. No. B180713
M. Wt: 204.09 g/mol
InChI Key: IFMCOWPTUPYFCT-UHFFFAOYSA-N
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Description

“2-Bromo-5-(methylthio)pyridine” is a chemical compound with the molecular formula C6H6BrNS . It is an important intermediate in organic synthesis, with applications such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .


Synthesis Analysis

The synthesis of “2-Bromo-5-(methylthio)pyridine” involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This method has been shown to be robust, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-(methylthio)pyridine” can be represented by the SMILES string BrC1=CC=C(SC)C=N1 . The molecular weight of the compound is 204.09 g/mol .


Physical And Chemical Properties Analysis

“2-Bromo-5-(methylthio)pyridine” is a solid compound . It has a molecular weight of 204.09 g/mol . The compound has a melting point of 36-41 °C .

Scientific Research Applications

  • 5-Bromo-2-methoxypyridine : This compound is used as a ligand for central nicotinic acetylcholine receptor . It’s also used in a novel synthetic approach to anti-HIV active integrase inhibitors . Additionally, it’s a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .

  • 5-Bromo-2-methoxypyridine : This compound is used as a ligand for central nicotinic acetylcholine receptor . It’s also used in a novel synthetic approach to anti-HIV active integrase inhibitors . Additionally, it’s a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .

Safety And Hazards

“2-Bromo-5-(methylthio)pyridine” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 according to the GHS classification . The compound is considered hazardous and precautions should be taken when handling it .

properties

IUPAC Name

2-bromo-5-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMCOWPTUPYFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470151
Record name 2-Bromo-5-(methylthio)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(methylthio)pyridine

CAS RN

134872-23-4
Record name 2-Bromo-5-(methylthio)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2,5-dibromopyridine (23.4 g, 0.099 mol) in ether (500 mL), n-BuLi (1.52 M in n-hexane, 68 mL, 0.10 mmol) was added dropwise at −78° C. and the mixture was stirred for 1 hour at the temperature. Dimethyldisulfide (9.8 mL, 0.11 mol) was added slowly at −78° C. and the mixture was stirred for 1 hour at that temperature and further 1 hour at 0° C. The mixture was quenched with aqueous 1N HCl (200 mL) and extracted with ether (100 mL×2), dried over magnesium sulfate (MgSO4), and concentrated in vacuo gave the title compound (18.9 g, 94%).
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23.4 g
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500 mL
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68 mL
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9.8 mL
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Yield
94%

Synthesis routes and methods III

Procedure details

A stirring suspension of 2,5-dibromopyridine (10 g, 0.042 mol) in anhydrous diethyl ether (240 mL) was cooled to −78° C. under nitrogen before the dropwise addition of n-butyl lithium (1.6M in hexanes, 0.044 mol, 27.5 mL). The reaction was stirred at −78° C. for 4 hours before the dropwise addition of methyl disulphide (0.044 mol, 3.91 mL). The reaction was allowed to warm to 22° C. and stirred for a further 18 hours. The reaction was quenched with water (100 mL) and the aqueous and organic layers partitioned. The aqueous layer was extracted with diethyl ether (×3). The extracts were combined with the organic layer, washed with brine, dried (MgSO4) and the solvent removed. The crude product was purified by crystallisation from diethyl ether at −20° C. to afford the title compound as a white solid: 1H NMR (CDCl3)-δ 2.50 (s, 3H), 7.38 (dd, 1H), 7.42 (dd, 1H), 8.23 (d, 1H).
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10 g
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240 mL
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27.5 mL
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3.91 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JA Bogart, HB Lee, MA Boreen, M Jun… - The Journal of Organic …, 2013 - ACS Publications
N-tert-Butyl-N-2-pyridylhydroxylamines were synthesized from 2-halopyridines and 2-methyl-2-nitrosopropane using magnesium–halogen exchange. The use of Turbo Grignard …
Number of citations: 38 pubs.acs.org
JA Bogart - 2015 - search.proquest.com
The rare earth elements, La–Lu, Sc and Y, are vital components of many technologies. Production processes of these ions, however, involve inefficient and costly separations steps that …
Number of citations: 3 search.proquest.com
F Chu, G Zhao, W Li, W Wei, W Chen, Z Ma… - Analytical …, 2022 - ACS Publications
The atmospheric oxidation of chemicals has produced many new unpredicted pollutants. A microwave plasma torch-based ion/molecular reactor (MPTIR) interfacing an online mass …
Number of citations: 4 pubs.acs.org

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